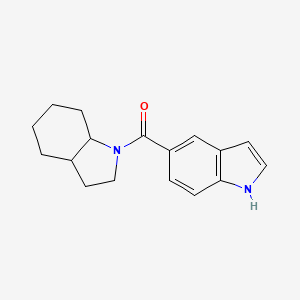
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a CB1 and CB2 receptor agonist, which means that it can bind to and activate these receptors in the brain and other parts of the body.
作用机制
The mechanism of action of 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 involves its binding to and activation of CB1 and CB2 receptors in the brain and other parts of the body. This leads to the modulation of various physiological processes, including pain perception, inflammation, and anxiety.
Biochemical and Physiological Effects:
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation by modulating the activity of nociceptive neurons and immune cells. It also has anxiolytic effects by modulating the activity of the amygdala and other brain regions involved in anxiety. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 in lab experiments is that it is a potent and selective CB1 and CB2 receptor agonist, which allows for the precise modulation of these receptors. However, one limitation of using this compound is that it is a synthetic cannabinoid and may not fully replicate the effects of endogenous cannabinoids in the body.
未来方向
There are several future directions for research on 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of addiction, as it has been shown to modulate the reward pathway in the brain. Finally, there is a need for further research on the long-term effects of 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 use and its potential for abuse and addiction.
合成方法
The synthesis of 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 involves several steps, including the reaction of indole-5-carboxylic acid with cyclohexanone in the presence of a reducing agent to form the corresponding cyclohexenone intermediate. This intermediate is then reacted with an amine to produce the final product, 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2.
科学研究应用
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and neurodegenerative disorders. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects in preclinical studies.
属性
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(14-5-6-15-13(11-14)7-9-18-15)19-10-8-12-3-1-2-4-16(12)19/h5-7,9,11-12,16,18H,1-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIHFDUAXKRQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)
![6-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7574157.png)
![N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B7574167.png)
![N-(2-hydroxyethyl)-3-[1-oxo-1-(2,2,2-trifluoroethylamino)propan-2-yl]oxybenzamide](/img/structure/B7574173.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7574174.png)
![N-[(4-methylsulfanylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7574180.png)
![3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7574208.png)
![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)
![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)